ethyl (3-chloro-4-fluorophenyl)carbamate
Description
Contextualization of Carbamate (B1207046) Chemistry within Modern Synthetic Methodologies
The carbamate functional group, characterized by the -O-CO-NH- linkage, is a cornerstone of contemporary organic synthesis and medicinal chemistry. nih.gov Structurally an amide-ester hybrid, the carbamate moiety exhibits significant chemical and proteolytic stability. ajrconline.orgresearchgate.net This robustness has led to its widespread use as a bioisostere for the more labile peptide bond in peptidomimetic drug design, enhancing metabolic stability and the ability to permeate cellular membranes. ajrconline.orgresearchgate.netprepchem.com
Beyond its role in bioactive molecules, the carbamate group is a versatile tool in synthetic methodology. It is one of the most common and effective protecting groups for amines, prized for its stability under a wide range of reaction conditions and the availability of numerous selective deprotection strategies. researchgate.netresearchgate.net Furthermore, carbamates can function as directing groups in organic reactions, facilitating the selective functionalization of adjacent positions on an aromatic ring. Their utility extends to the synthesis of various nitrogen-containing heterocyclic compounds and as key intermediates in the production of polymers and agricultural chemicals like pesticides and herbicides. researchgate.netprepchem.comresearchgate.net
Significance of Halogenation in Aryl Systems for Rational Molecular Design
The strategic introduction of halogen atoms—particularly fluorine and chlorine—onto aryl (aromatic ring) systems is a fundamental tactic in rational molecular design. nih.gov Halogenation profoundly influences a molecule's physicochemical properties, which is critical for tailoring its function, especially in the development of pharmaceuticals and advanced materials. nih.govchemicalbook.com
Adding halogens modifies a molecule's:
Electronic Profile: Halogens are electronegative and exert a strong inductive electron-withdrawing effect, which can alter the acidity or basicity of nearby functional groups and influence reaction mechanisms.
Lipophilicity: Halogen atoms increase a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross biological membranes, such as the blood-brain barrier. nih.gov
Metabolic Stability: The introduction of a halogen, particularly fluorine, at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the molecule's biological half-life. nih.gov
Binding Interactions: Heavier halogens like chlorine, bromine, and iodine can participate in a specific, directional non-covalent interaction known as a halogen bond. nih.govchemicalbook.com This interaction, where the halogen acts as a Lewis acid, is increasingly exploited by medicinal chemists to enhance the binding affinity and selectivity of a drug for its protein target. rsc.org
The combination of a chloro and a fluoro substituent, as seen in the phenyl ring of ethyl (3-chloro-4-fluorophenyl)carbamate, provides a unique blend of these effects, offering chemists a powerful tool for fine-tuning molecular properties.
Research Trajectories of this compound and Related Structures in Chemical Science
The research trajectory of this compound is primarily that of a specialized chemical intermediate. While dedicated studies on the compound itself are not prominent, its structure is indicative of its role as a precursor in the synthesis of more complex, often biologically active, molecules. The synthesis of this carbamate would typically proceed via the reaction of 3-chloro-4-fluoroaniline (B193440) with ethyl chloroformate, a standard method for carbamate formation. rsc.org The starting material, 3-chloro-4-fluoroaniline, is a known building block used in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comgoogle.com
The utility of related halogenated phenylcarbamates as synthetic intermediates is well-documented. For instance, compounds like phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate serve as crucial intermediates in the synthesis of multi-kinase inhibitors such as Sorafenib, where the carbamate is reacted with an amine to form the final urea (B33335) linkage. ajrconline.orgresearchgate.netresearchgate.netnih.gov This synthetic strategy avoids the direct use of highly reactive and hazardous isocyanates. ajrconline.org
The crystal structure of the closely related benzyl (B1604629) N-(3-chloro-4-fluorophenyl)carbamate has been studied, providing insight into the molecular geometry and intermolecular interactions, such as hydrogen bonding, that are characteristic of this class of compounds. rsc.org Such studies are vital for understanding how these molecules might interact in larger, more complex systems. Therefore, the scientific interest in this compound lies in its potential as a readily prepared building block for creating new chemical entities with tailored properties for applications in medicinal and materials science.
Physicochemical Data for this compound
The following table summarizes key computed physicochemical properties and identifiers for the compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 101846-47-9 |
| Molecular Formula | C₉H₉ClFNO₂ |
| Molecular Weight | 217.63 g/mol |
| Canonical SMILES | CCOC(=O)NC1=CC(=C(C=C1)F)Cl |
| InChI Key | NFGXPLBWRVJYQG-UHFFFAOYSA-N |
| Appearance | Predicted to be a solid at room temperature |
| XLogP3 | 2.8 (Predicted) |
| Hydrogen Bond Donors | 1 (Predicted) |
| Hydrogen Bond Acceptors | 3 (Predicted) |
| Rotatable Bond Count | 3 (Predicted) |
Data is based on computational predictions from chemical databases in the absence of extensive experimental values.
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(3-chloro-4-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)12-6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFQHMTVBKQBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Chloro 4 Fluorophenyl Carbamate and Analogues
Established Approaches to Carbamate (B1207046) Formation
Traditional methods for creating the carbamate functional group are well-documented and widely employed in organic synthesis. These approaches typically involve the condensation of key precursors and have been refined over decades for reliability.
The most direct and conventional method for synthesizing ethyl (3-chloro-4-fluorophenyl)carbamate is the reaction of 3-chloro-4-fluoroaniline (B193440) with ethyl chloroformate. This reaction, a variant of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution. The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and the formation of the carbamate linkage.
Typically, the reaction is conducted in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. Common bases include tertiary amines like triethylamine (B128534) or aqueous bases like sodium bicarbonate. The choice of solvent can vary, with inert solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) being common. rsc.org For instance, a general procedure involves cooling a solution of the amine and a base to 0 °C before the dropwise addition of ethyl chloroformate. rsc.org
A representative reaction is as follows:
Starting Material: 3-chloro-4-fluoroaniline
Reagent: Ethyl chloroformate
Base: Triethylamine or Sodium Bicarbonate
Product: this compound
The synthesis of a related compound, benzyl (B1604629) (3-chloro-4-fluorophenyl)carbamate, has been documented, highlighting the utility of this general approach for various ester derivatives. scienceopen.com
Due to the high toxicity of phosgene (B1210022) and its derivatives like chloroformates, significant research has focused on developing safer, more environmentally benign synthetic routes. These "phosgene-free" strategies avoid hazardous reagents and often align with the principles of green chemistry.
One prominent approach involves the use of carbon dioxide (CO₂) as a C1 source. google.com This method typically requires the activation of the amine and CO₂. For example, reacting an amine with CO₂ in the presence of a base like cesium carbonate and an alkylating agent can produce carbamates in high yields under ambient temperature and pressure. google.comorganic-chemistry.org Another system uses 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a CO₂ capture agent and catalyst. organic-chemistry.org
Oxidative carbonylation of amines and alcohols offers another phosgene-free pathway. unizar.es This transformation can be catalyzed by various transition metals. Rhodium complexes, for instance, have been shown to effectively catalyze the three-component reaction of an amine, an alcohol, and carbon monoxide (CO) under mild conditions, using an oxidant like Oxone to facilitate the catalytic cycle. unizar.es Palladium-based catalysts are also widely used for the oxidative carbonylation of amines to produce carbamates. epa.gov
Transcarbamoylation, where a carbamate is reacted with an amine or alcohol to form a new carbamate, is another green alternative. Using readily available and low-toxicity carbamoyl (B1232498) donors like methyl carbamate or urea (B33335) in the presence of a catalyst provides an efficient route to a wide range of carbamates. organic-chemistry.orgresearchgate.net
| Method | C1 Source | Key Reagents/Catalysts | Advantages |
| CO₂ Fixation | Carbon Dioxide | Cesium Carbonate, DBU, Alkyl Halide | Utilizes a renewable and non-toxic C1 source. google.comorganic-chemistry.org |
| Oxidative Carbonylation | Carbon Monoxide | Rh(I) or Pd/C catalysts, Oxidant (e.g., Oxone) | High efficiency under mild conditions. unizar.esepa.gov |
| Urea-based Carbamoylation | Urea | Indium triflate catalyst | Ecofriendly carbonyl source, simple product isolation. organic-chemistry.org |
| Transcarbamoylation | Methyl Carbamate | Tin catalysts | Economical carbamoyl donor, broad functional group tolerance. organic-chemistry.orgresearchgate.net |
Advanced Synthetic Pathways for Halogenated Aryl Carbamates
Modern organic synthesis has introduced sophisticated techniques that offer enhanced control, efficiency, and scalability for producing complex molecules like halogenated aryl carbamates.
The synthesis of this compound can be embedded within a larger, multi-step sequence, often starting from more basic building blocks. A common strategy involves the initial synthesis of the key intermediate, 3-chloro-4-fluoroaniline.
This aniline (B41778) derivative can be prepared via several routes:
Reduction of a Nitroarene: A widely used method is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. google.com This reaction is typically performed using a catalyst such as Platinum on carbon (Pt/C) under a hydrogen atmosphere. google.com The process is known for high conversion rates and product purity.
From Dihaloarenes: An alternative route starts with 3,4-dichloronitrobenzene. google.com This involves a nucleophilic aromatic substitution (fluorine displacement) followed by hydrogenation of the nitro group to form the aniline, which is then often converted to its hydrochloride salt for stability. google.com
Once 3-chloro-4-fluoroaniline is synthesized, it can be derivatized to the target carbamate as described in section 2.1.1. This multi-step approach allows for the construction of a library of derivatives by modifying the final carbamoylation step or by using different aniline precursors. libretexts.orgnih.gov
Transition-metal catalysis has revolutionized the formation of C-N bonds, providing powerful tools for carbamate synthesis. These methods can offer broader substrate scope and functional group tolerance compared to classical approaches.
A notable example is the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate. organic-chemistry.orgnih.govmit.edumit.edu In this process, an aryl isocyanate intermediate is generated in situ, which is then trapped by an alcohol (like ethanol) to yield the corresponding N-aryl carbamate. nih.gov This methodology is highly versatile and provides access to a wide array of carbamates from readily available starting materials. organic-chemistry.org
Nickel-catalyzed reactions have also emerged as a powerful alternative. For instance, nickel catalysis can be used for the amination of aryl carbamates, demonstrating how these functional groups can serve as versatile handles for further molecular elaboration. rsc.org
The table below summarizes key findings from a study on palladium-catalyzed N-aryl carbamate synthesis.
| Aryl Halide/Triflate | Alcohol | Catalyst System | Product | Yield | Reference |
| 4-chlorotoluene | Ethanol | Pd₂(dba)₃ / Ligand | Ethyl (4-methylphenyl)carbamate | 85% | nih.gov |
| 1-chloro-4-methoxybenzene | Benzyl alcohol | Pd₂(dba)₃ / Ligand | Benzyl (4-methoxyphenyl)carbamate | 94% | nih.gov |
| Phenyl triflate | Ethanol | Pd₂(dba)₃ / Ligand | Ethyl phenylcarbamate | 90% | nih.gov |
| 4-chlorobenzonitrile | Isopropanol | Pd₂(dba)₃ / Ligand | Isopropyl (4-cyanophenyl)carbamate | 88% | nih.gov |
This table illustrates the general applicability of the palladium-catalyzed method to various substrates.
Process intensification aims to develop innovative methods and equipment that lead to dramatically smaller, safer, and more efficient chemical production. aiche.org Continuous flow synthesis is a key technology in this field, replacing traditional large-batch reactors with small, continuous-flow systems. researchgate.net
Stereoselective Synthesis and Chiral Induction in Carbamate Systems
The introduction of chirality into carbamate-containing molecules is a critical aspect of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals where stereoisomers can exhibit vastly different biological activities. While direct stereoselective synthesis of this compound has not been extensively documented in readily available literature, the principles of chiral induction in carbamate systems can be understood through analogous transformations. Methodologies for achieving stereoselectivity generally involve the use of chiral catalysts, auxiliaries, or reagents to control the formation of stereocenters, either during the construction of the carbamate linkage itself or through reactions on a prochiral substrate already containing the carbamate moiety.
A prevalent and powerful strategy for the synthesis of chiral amines, which are direct precursors to chiral N-aryl carbamates, is the asymmetric hydrogenation of enamides. This method has been successfully applied to a wide range of substrates, delivering high enantioselectivities through the use of transition metal catalysts complexed with chiral phosphine (B1218219) ligands. For instance, cobalt-catalyzed asymmetric hydrogenation has emerged as an effective method, utilizing ligands such as (R,R)-Ph-BPE. In a representative system, an enamide substrate is reduced under a hydrogen atmosphere in the presence of a catalytic amount of a cobalt(II) precursor, a chiral diphosphine ligand, and a reducing agent like zinc powder in a protic solvent. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the double bond, thereby establishing a new stereocenter with high fidelity.
The general applicability of this approach suggests a viable pathway to chiral analogues of this compound. An enamide derived from 3-chloro-4-fluoroaniline could undergo asymmetric hydrogenation to yield a chiral secondary amine. Subsequent reaction of this enantiomerically enriched amine with ethyl chloroformate would furnish the desired chiral carbamate. The enantiomeric excess (ee) of the final product would be directly correlated to the effectiveness of the asymmetric hydrogenation step.
Detailed studies on various enamide substrates have demonstrated the efficacy of this cobalt-catalyzed system. The reaction conditions are typically optimized with respect to the catalyst loading, hydrogen pressure, solvent, and temperature to achieve maximal conversion and enantioselectivity.
| Entry | Substrate | Catalyst System | Solvent | H2 Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Methyl 2-acetamidoacrylate | (R,R)-Ph-BPE/CoCl₂/Zn | MeOH | 4 | 25 | >95 | 98 (S) |
| 2 | Dehydro-levetiracetam | (R,R)-Ph-BPE/Co(COD) | MeOH | 4 | 25 | >95 | 97.5 (S) |
| 3 | (Z)-Methyl α-acetamidocinnamate | (R,R)-Ph-BPE/CoCl₂/Zn | EtOH | 50 | 60 | 98 | 99 (R) |
| 4 | (Z)-N-(1-phenylvinyl)acetamide | (R,R)-DuanPhos/Co(BF₄)₂·6H₂O | MeOH | 30 | 25 | >99 | 99 (R) |
This table presents representative data for cobalt-catalyzed asymmetric hydrogenation of various enamides, illustrating the potential for synthesizing chiral precursors to carbamates. The specific application to an enamide derived from 3-chloro-4-fluoroaniline would require experimental validation.
Another significant approach to chiral carbamates involves the enantioselective synthesis of α-amino acids and their derivatives. Methodologies such as ammonium-salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones provide access to α-halogenated β-amino acid precursors with high stereocontrol. These halogenated intermediates can then be subjected to further transformations to yield the desired chiral carbamates. The key to this strategy is the use of a chiral phase-transfer catalyst, such as a spirocyclic binaphthyl-based ammonium (B1175870) salt, which creates a chiral ion pair with the enolate of the substrate, guiding the approach of the electrophilic halogenating agent.
Furthermore, chiral auxiliaries offer a robust method for stereoselective synthesis. An achiral precursor, such as a derivative of 3-chloro-4-fluoroaniline, can be coupled to a chiral auxiliary. Subsequent diastereoselective reactions can be performed, where the chiral auxiliary directs the formation of a new stereocenter. Finally, cleavage of the auxiliary yields the enantiomerically enriched product. While this method is stoichiometric with respect to the chiral source, it often provides high diastereoselectivities and is amenable to scale-up.
Chemical Transformations and Reaction Mechanisms of Ethyl 3 Chloro 4 Fluorophenyl Carbamate Derivatives
Nucleophilic and Electrophilic Substitution Reactions on the Carbamate (B1207046) Moiety
The carbamate functional group in ethyl (3-chloro-4-fluorophenyl)carbamate is susceptible to both nucleophilic and, to a lesser extent, electrophilic attack.
Nucleophilic substitution at the carbonyl carbon of the carbamate is a prominent reaction, with hydrolysis being a key example. The alkaline hydrolysis of N-aryl carbamates can proceed through two primary mechanisms: a direct bimolecular attack of a nucleophile on the carbonyl carbon (BAc2 mechanism) or an elimination-addition pathway (E1cB mechanism). For primary and secondary N-aryl carbamates like this compound, the E1cB mechanism is often favored under basic conditions. rsc.org This mechanism involves the initial deprotonation of the carbamate nitrogen, followed by the elimination of the ethoxy group to form a highly reactive isocyanate intermediate. This intermediate is then rapidly attacked by water or another nucleophile. rsc.org
The rate of hydrolysis is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the chlorine and fluorine atoms on the phenyl ring of the title compound, are expected to increase the acidity of the N-H proton, thereby facilitating the initial deprotonation step and accelerating the rate of hydrolysis via the E1cB mechanism.
Electrophilic substitution on the carbamate moiety is less common. The nitrogen atom, being part of an amide-like system, is generally not strongly nucleophilic due to the delocalization of its lone pair of electrons into the carbonyl group. However, under certain conditions, reactions with strong electrophiles can occur.
Below is a table summarizing the expected outcomes of nucleophilic substitution on the carbamate moiety.
| Nucleophile | Product(s) | Reaction Conditions |
| Hydroxide (OH⁻) | 3-chloro-4-fluoroaniline (B193440), Ethanol, CO₂ | Aqueous base, heat |
| Alkoxide (RO⁻) | N-(3-chloro-4-fluorophenyl)urethane | Anhydrous alcohol, base |
| Amine (RNH₂) | N-(3-chloro-4-fluorophenyl)-N'-alkylurea | Amine solvent, heat |
Reactivity of the Halogenated Aromatic Ring in Functionalization Pathways
The 3-chloro-4-fluorophenyl ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing carbamate group and the halogen substituents. In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their order of acidity. core.ac.uk The rate-determining step is the formation of a stabilized carbanionic intermediate, known as a Meisenheimer complex. The high electronegativity of fluorine makes the carbon atom to which it is attached more electrophilic and better able to stabilize the negative charge of the Meisenheimer intermediate. core.ac.uk
Therefore, in this compound, the fluorine atom at the para position is generally more susceptible to displacement by a nucleophile than the chlorine atom at the meta position. The carbamate group, being an ortho, para-director for electrophilic substitution, acts as an activating group for nucleophilic substitution at the para position.
The halogenated aromatic ring can also participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a versatile route for the functionalization of the aromatic ring. For instance, palladium-catalyzed amination can be used to replace the chlorine or fluorine atom with an amino group. researchgate.net
The following table illustrates the potential products from SNAr reactions on the aromatic ring.
| Nucleophile | Major Product | Minor Product |
| Methoxide (CH₃O⁻) | Ethyl (3-chloro-4-methoxyphenyl)carbamate | Ethyl (4-fluoro-3-methoxyphenyl)carbamate |
| Ammonia (NH₃) | Ethyl (3-chloro-4-aminophenyl)carbamate | Ethyl (4-fluoro-3-aminophenyl)carbamate |
| Thiolate (RS⁻) | Ethyl (3-chloro-4-(alkylthio)phenyl)carbamate | Ethyl (4-fluoro-3-(alkylthio)phenyl)carbamate |
Oxidation and Reduction Processes of Carbamate Structures and Aryl Systems
The this compound molecule can undergo both oxidation and reduction at different sites. The nitrogen atom of the carbamate can be oxidized, although this is less common for N-aryl carbamates compared to arylamines.
More significant are the reduction reactions. The aromatic ring of N-aryl carbamates can be reduced to the corresponding N-alicyclic carbamate through catalytic hydrogenation. This transformation typically requires a transition metal catalyst, such as rhodium or ruthenium, and high pressures of hydrogen gas. The reduction of the aromatic ring proceeds to the corresponding cyclohexyl derivative.
The halogen substituents on the aromatic ring can also be removed under certain reductive conditions, a process known as hydrodehalogenation. This can be achieved using various reducing agents, including catalytic hydrogenation with a palladium catalyst in the presence of a base.
Cyclization and Rearrangement Reactions Involving Carbamates and Related Precursors
Aryl carbamates are known to undergo several important rearrangement and cyclization reactions. The Fries rearrangement is a classic reaction of aryl esters and can be extended to aryl carbamates. wikipedia.org The photo-Fries rearrangement, which proceeds via a radical mechanism upon UV irradiation, can also occur, leading to the migration of the carbamoyl (B1232498) group to the ortho and para positions of the aromatic ring, resulting in the formation of hydroxyaryl amides. wikipedia.org
The anionic Fries rearrangement, also known as the Snieckus-Fries rearrangement, is another powerful transformation. nih.gov This reaction involves the directed ortho-lithiation of an aryl carbamate using a strong base like sec-butyllithium, followed by an intramolecular nucleophilic attack of the resulting aryllithium species on the carbonyl carbon of the carbamate. This leads to the formation of a salicylamide derivative after quenching. The carbamate group acts as a potent directed metalation group, facilitating the regioselective deprotonation at the ortho position. acs.org
Furthermore, ortho-lithiated aryl carbamates can be trapped with various electrophiles to generate a range of ortho-substituted products. These intermediates can also participate in cyclization reactions. For example, reaction with an appropriate electrophile can lead to the formation of heterocyclic systems such as benzoxazinones. nih.gov
The table below outlines the products of key rearrangement reactions.
| Reaction Name | Reagents | Major Product(s) |
| Photo-Fries Rearrangement | UV light | Ethyl (2-hydroxy-4-chloro-5-fluorophenyl)carboxamide & Ethyl (4-hydroxy-2-chloro-? -fluorophenyl)carboxamide |
| Snieckus-Fries Rearrangement | 1. s-BuLi, TMEDA, THF, -78 °C; 2. H₂O | 2-Hydroxy-4-chloro-5-fluorobenzamide derivative |
| Directed ortho-lithiation and trapping | 1. s-BuLi, TMEDA, THF, -78 °C; 2. Electrophile (e.g., I₂) | Ethyl (2-iodo-3-chloro-4-fluorophenyl)carbamate |
Mechanistic Investigations of Key Organic Transformations
The mechanisms of the aforementioned reactions have been the subject of detailed investigations. As previously mentioned, the alkaline hydrolysis of N-aryl carbamates is a well-studied example. The preference for the E1cB mechanism for primary and secondary N-aryl carbamates is supported by kinetic studies and the observation of isocyanate intermediates. rsc.org The Hammett sensitivity for the hydrolysis of substituted phenyl N-phenylcarbamates is significant, indicating a substantial development of negative charge in the transition state of the rate-determining step, which is consistent with the E1cB pathway. rsc.org
The mechanism of the SNAr reaction on the halogenated aromatic ring proceeds through a two-step addition-elimination sequence. The first step, the nucleophilic attack, is typically rate-determining and leads to the formation of the resonance-stabilized Meisenheimer complex. core.ac.uk Computational studies can be employed to evaluate the relative energies of the intermediates and transition states for the attack at the fluorine- and chlorine-bearing carbons, providing insight into the observed regioselectivity.
Mechanistic studies of the Fries rearrangement have pointed to both intramolecular and intermolecular pathways, depending on the reaction conditions. The photo-Fries rearrangement is generally accepted to proceed via a radical cage mechanism, where homolytic cleavage of the N-C(O) bond generates a radical pair that can recombine within the solvent cage at the ortho and para positions. wikipedia.org
Computational studies on the bond dissociation energies of the various bonds in this compound can provide further mechanistic insights. For instance, the relative bond dissociation energies of the C-F and C-Cl bonds can help to rationalize the selectivity in certain radical reactions.
Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Chloro 4 Fluorophenyl Carbamate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Electronic Analysis
NMR spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed map of the atomic connectivity and electronic environment can be constructed.
The ¹H NMR spectrum of ethyl (3-chloro-4-fluorophenyl)carbamate is expected to show distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The chemical shifts for these protons are influenced by the electronegativity of the adjacent oxygen atom.
The aromatic region will display more complex splitting patterns due to the substitution on the phenyl ring. The protons on the 3-chloro-4-fluorophenyl group will exhibit couplings to each other and to the fluorine atom. The proton ortho to the fluorine atom is expected to show a doublet of doublets due to coupling with the neighboring proton and the ¹⁹F nucleus.
In the ¹³C NMR spectrum, each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbon of the carbamate (B1207046) group is typically found downfield, in the range of 150-170 ppm. The carbons of the ethyl group will appear in the upfield region. The aromatic carbons will have chemical shifts determined by the electronic effects of the chloro and fluoro substituents. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant, which is a characteristic feature.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |
| -CH₃ | ~1.3 | ~14 | ³J(H,H) ≈ 7 Hz |
| -CH₂- | ~4.2 | ~62 | ³J(H,H) ≈ 7 Hz |
| Aromatic H | 7.0 - 7.8 | - | J(H,H) and J(H,F) |
| Aromatic C | - | 115 - 140 | J(C,F) |
| C=O | - | ~154 | - |
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the adjacent aromatic protons, providing valuable structural information. Data from analogous compounds, such as those containing a 1-ethynyl-4-fluorobenzene (B14334) moiety, show ¹⁹F chemical shifts around -111.0 ppm. rsc.org
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity within the ethyl group and the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum. While specific 2D NMR data for the title compound is not published, these techniques are standard practice in structural elucidation.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of the chemical bonds.
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Key vibrational modes would include:
N-H Stretching: A sharp band around 3300 cm⁻¹ corresponding to the N-H bond of the carbamate group.
C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group and above 3000 cm⁻¹ for the aromatic C-H bonds.
C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the carbonyl group of the carbamate.
C-N Stretching: A band in the region of 1200-1350 cm⁻¹.
C-O Stretching: Bands corresponding to the C-O single bonds of the ester group.
C-Cl and C-F Stretching: Vibrations associated with the carbon-halogen bonds, typically found in the fingerprint region of the spectrum.
For the related compound ethyl carbamate, a characteristic Raman band has been observed at 857 cm⁻¹. nih.gov
Table 2: Predicted Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3300 | Medium to Strong |
| Aromatic C-H Stretch | >3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2850-3000 | Medium to Weak |
| C=O Stretch | 1700-1730 | Strong |
| C-N Stretch | 1200-1350 | Medium |
| C-F Stretch | 1000-1250 | Strong |
| C-Cl Stretch | 600-800 | Medium to Strong |
Intermolecular hydrogen bonding, particularly involving the N-H group of the carbamate and the carbonyl oxygen, can significantly influence the vibrational spectra. In the solid state or in concentrated solutions, hydrogen bonding would cause a broadening and a red-shift (shift to lower frequency) of the N-H stretching band compared to its position in a dilute, non-polar solvent. The C=O stretching frequency may also be affected, typically shifting to a lower wavenumber upon hydrogen bond formation. The study of these spectral shifts upon changes in concentration or solvent polarity can provide valuable insights into the intermolecular interactions of this compound.
Structure Activity and Structure Property Relationships in Halogenated Carbamate Derivatives
Influence of Halogen Position and Substitution Patterns on Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of halogenated carbamate (B1207046) derivatives, such as ethyl (3-chloro-4-fluorophenyl)carbamate, are profoundly influenced by the nature, position, and number of halogen substituents on the aromatic ring. These factors alter the electronic properties and steric environment of the molecule, dictating its behavior in chemical reactions.
Halogen atoms, particularly chlorine and fluorine, exert a strong electron-withdrawing inductive effect, which decreases the electron density of the aromatic ring. This deactivation can influence the rates and outcomes of electrophilic aromatic substitution reactions. The position of the halogens is critical; for instance, in this compound, the chlorine at the meta-position and the fluorine at the para-position relative to the carbamate group have distinct electronic influences that collectively affect the molecule's reactivity.
In the context of radical reactions, the principle of reactivity-selectivity is often observed. wikipedia.org Highly reactive reagents tend to be less selective, whereas less reactive reagents exhibit greater selectivity. wikipedia.orglibretexts.org For example, in the free-radical halogenation of alkanes, the extremely reactive fluorine radical reacts almost indiscriminately, while the less reactive bromine radical shows a strong preference for abstracting the most stable hydrogen atom. libretexts.org While this applies to alkane halogenation, the underlying principle can be extended to understand the selectivity of reactions involving halogenated aryl compounds. The reaction with a highly reactive species may result in a mixture of products, whereas a less reactive species might favor a specific reaction site. wikipedia.org
The presence of a chlorine atom on an N-aryl ring in carbamates can fundamentally alter their photochemical behavior. researchgate.net For example, under irradiation, N-aryl O-aryl carbamates with a chlorine substituent on the N-aryl ring undergo reactions involving the trapping of a radical cation intermediate by solvents, a pathway not observed in their unsubstituted counterparts which undergo a slow photo-Fries reaction. researchgate.net Furthermore, aryl isocyanates substituted with electron-withdrawing groups like chloro and fluoro have been shown to undergo cross-coupling reactions smoothly, indicating the significant role of these halogens in facilitating certain transformations. acs.org
Table 1: Illustrative Reactivity vs. Selectivity in Halogenation
| Halogen | Relative Reactivity (Approx.) | Selectivity | Typical Outcome |
|---|---|---|---|
| Fluorine (F₂) | Very High | Low | Often results in a mixture of products and can be difficult to control. libretexts.org |
| Chlorine (Cl₂) | High | Moderate | Less selective than bromine, reacting with different C-H bonds at more comparable rates. libretexts.org |
| Bromine (Br₂) | Moderate | High | Highly selective for the weakest C-H bond, leading to a predominant product. libretexts.org |
| Iodine (I₂) | Low / Unreactive | - | The reaction is often thermodynamically unfavorable (endothermic). libretexts.org |
This table illustrates the general principle of reactivity and selectivity in free-radical halogenation of hydrocarbons, which provides a conceptual framework for understanding how different halogens can influence reaction outcomes.
Conformational Preferences and Their Impact on Molecular Properties and Interactions
The three-dimensional structure and conformational flexibility of halogenated carbamates are key determinants of their physical properties and intermolecular interactions. The carbamate functional group itself imposes significant conformational constraints due to the delocalization of the nitrogen lone pair into the carbonyl group. acs.orgnih.gov This resonance effect imparts a partial double-bond character to the C–N bond, restricting free rotation and favoring a planar geometry for the N-C(O)O unit. nih.gov This planarity can result in the existence of syn and anti conformers, which can influence how the molecule packs in a crystal and interacts with biological targets. nih.gov
In this compound, additional conformational freedom exists in the rotation around the N-aryl bond and the C-O bond of the ethyl ester. The orientation of the phenyl ring relative to the plane of the carbamate group, as well as the conformation of the ethyl chain, will be governed by a balance of steric hindrance and electronic interactions. The presence of halogen substituents can influence these preferences.
The specific geometry and orientation of the carbamate group have been shown to be crucial for its chemical reactivity. Studies on bicyclic carbamates, where the geometry is structurally defined, have demonstrated that a small dihedral angle between the carbamate carbonyl oxygen and the proton to be removed is favorable for directed lithiation reactions. nih.gov This indicates that a specific conformation that brings the reactive sites into proximity is essential for the reaction to proceed efficiently. nih.gov Furthermore, the conformational rigidity of the system can enhance the stability of the resulting organolithium intermediate. nih.gov Halogen bonds, noncovalent interactions involving chlorine or bromine, can also be engineered to direct the conformation of molecules, highlighting another mechanism by which halogen atoms can control molecular shape. nih.gov
Correlation of Spectroscopic Data with Electronic Structure and Molecular Topology
Spectroscopic techniques provide invaluable information about the molecular and electronic structure of halogenated carbamates. The correlation of this data with theoretical calculations allows for a detailed characterization of the molecule's topology.
State-of-the-art quantum chemical calculations are often employed to predict structural, rotational, and vibrational spectroscopic properties, which then guide the analysis of experimental spectra. mdpi.comsns.it This integrated approach is crucial for accurately assigning spectral features of complex halogenated molecules. mdpi.com
Key Spectroscopic Features for this compound:
Infrared (IR) Spectroscopy: The IR spectrum provides clear signatures for the key functional groups. A strong absorption band corresponding to the C=O (carbonyl) stretch is expected, typically in the range of 1700-1730 cm⁻¹. The N-H stretching vibration usually appears as a sharp band around 3300 cm⁻¹. The C-O stretching of the ester and the vibrations associated with the aromatic ring and the C-Cl and C-F bonds will appear in the fingerprint region. The precise positions of these bands are sensitive to the electronic environment and intermolecular interactions, such as hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum will show a signal for the N-H proton, whose chemical shift is sensitive to solvent and concentration. The aromatic protons will appear as a complex multiplet pattern, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and fluoro substituents. The ethyl group will present a characteristic quartet and triplet pattern.
¹³C NMR: The carbonyl carbon will have a distinct signal in the downfield region (~153 ppm). The chemical shifts of the aromatic carbons will be directly affected by the attached halogens, providing information on the electronic distribution within the ring.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the molecular ion peak is expected, confirming the presence of a single chlorine atom.
UV-Vis spectroscopy can identify electronic transitions characteristic of charge-transfer complexes that may form, particularly in systems capable of halogen bonding. researchgate.net The correlation of these transitions with donor/acceptor strength helps to verify the charge-transfer nature of these interactions. researchgate.net
Table 2: General Spectroscopic Data Correlation for Halogenated Carbamates
| Spectroscopic Technique | Functional Group / Feature | Typical Signature / Range | Information Provided |
|---|---|---|---|
| Infrared (IR) | N-H Stretch | ~3300 cm⁻¹ | Presence of carbamate N-H, hydrogen bonding |
| C=O Stretch | ~1700-1730 cm⁻¹ | Presence of carbamate carbonyl, conjugation | |
| C-F / C-Cl Stretch | ~1000-1400 cm⁻¹ / ~600-800 cm⁻¹ | Presence and type of halogen | |
| ¹H NMR | Aromatic Protons | ~7.0-8.0 ppm | Substitution pattern on the aromatic ring |
| Ethyl Group (CH₂CH₃) | Quartet (~4.2 ppm), Triplet (~1.3 ppm) | Presence of the ethyl ester group | |
| Mass Spectrometry | Isotope Pattern | M+ and M+2 peaks | Confirms presence and number of chlorine/bromine atoms |
Impact of Carbamate Functionality on Supramolecular Self-Assembly
The carbamate group is a highly effective structural motif for directing the self-assembly of molecules into well-defined supramolecular architectures. This is primarily due to its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov This dual functionality allows carbamates to form robust and predictable intermolecular hydrogen bonds, making them valuable building blocks in crystal engineering. nih.gov
In the solid state, carbamate derivatives frequently form extended networks through N-H···O=C hydrogen bonds. nih.gov These interactions can link molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional structures. nih.gov The specific assembly is influenced by other substituents on the molecule, which may introduce competing interactions or steric constraints.
The presence of multiple potential binding sites in a molecule, including the carbamate carbonyl, can lead to complex supramolecular assemblies. nih.govnih.gov For example, in systems with other hydrogen or halogen bond acceptors, a competition for binding sites occurs. nih.govnih.gov Molecular electrostatic potential (MEP) surfaces can be used to rank the strength of these binding sites and predict the most likely intermolecular interactions. nih.govnih.gov Halogen atoms, like those in this compound, can also participate in noncovalent interactions, such as halogen bonding, which can compete with or complement the hydrogen bonds formed by the carbamate group, further influencing the final crystal packing. nih.gov
Design Principles for Modulating Chemical Reactivity and Stability
The chemical reactivity and stability of halogenated carbamates can be rationally modulated by strategic modifications to their molecular structure. The ability to tune these properties is essential for applications ranging from medicinal chemistry to materials science. acs.orgnih.gov
Key Design Principles:
Electronic Effects of Substituents: The primary method for modulating reactivity is by altering the electronic nature of the aromatic ring.
Electron-Withdrawing Groups (EWGs): The chloro and fluoro groups in this compound are EWGs that decrease the electron density of the phenyl ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution. The presence of a chlorine atom on the N-aryl ring of a carbamate has been shown to completely alter its photochemical reaction pathway, making it significantly more reactive under UV light compared to the unsubstituted analogue. researchgate.net
Electron-Donating Groups (EDGs): Introducing EDGs would increase the ring's electron density, enhancing its reactivity toward electrophiles.
Steric Hindrance: The size and position of substituents can block or hinder access to reactive sites. Introducing bulky groups near the carbamate linkage or on the aromatic ring can slow down reactions or direct them to less hindered positions.
Hydrolytic Stability: The stability of the carbamate linkage to hydrolysis is a critical design parameter, particularly for pharmaceutical and agricultural applications. nih.gov The nature of the groups attached to the oxygen and nitrogen atoms significantly affects this stability. A general order of metabolic resistance has been proposed, indicating that aryl-OCO-NH-alkyl carbamates are significantly more stable than alkyl-OCO-NH-Aryl structures. nih.gov This allows for the design of carbamates as stable drugs or as prodrugs that are cleaved under specific conditions. nih.gov
Leaving Group Modification: In synthetic applications, the reactivity of a precursor can be tuned by modifying the leaving group. For instance, using highly electron-withdrawing leaving groups in carbamate synthesis can increase the electrophilicity of the carbonyl carbon, leading to faster and cleaner reactions. nih.gov
By carefully selecting the type and position of halogen atoms and other functional groups, it is possible to fine-tune the electronic and steric properties of the carbamate derivative to achieve a desired level of reactivity and stability for a specific application.
Investigation of Structure-Property Relationships in Related Polymeric and Material Applications
The principles governing the structure-property relationships in small molecules like this compound are directly applicable to polymeric materials that incorporate the carbamate linkage, most notably polyurethanes. researchgate.netuakron.edu Polyurethanes are a versatile class of polymers formed from the reaction of diisocyanates and polyols, resulting in polymer chains linked by carbamate (urethane) groups. wikipedia.org
Polyurethanes are typically segmented block copolymers, consisting of "hard segments" derived from the isocyanate and a chain extender, and "soft segments" derived from the polyol. researchgate.nethacettepe.edu.tr The physical and mechanical properties of the resulting material—ranging from flexible foams to rigid elastomers—are dictated by the chemical structure of these segments and the degree of phase separation between them. uakron.eduresearchgate.net
Impact of Halogenated Monomers:
Flame Retardancy: Incorporating halogenated monomers, such as those derived from halogenated anilines, into the polyurethane backbone is a common strategy to impart flame retardant properties to the material. researchgate.net
Hard Segment Properties: The structure of the diisocyanate monomer, which forms the hard segment, is critical. A compact and symmetrical diisocyanate can lead to highly ordered or crystalline hard domains, resulting in polymers with excellent mechanical properties and high-temperature performance. dtic.mil The introduction of halogen atoms onto the aromatic ring of the diisocyanate would alter its symmetry, polarity, and ability to pack, thereby influencing the morphology and properties of the hard domains.
Intermolecular Forces: The carbamate groups within the polyurethane backbone form extensive hydrogen bonds between the hard segments. uakron.eduhacettepe.edu.tr These physical cross-links are largely responsible for the elastomeric properties of many polyurethanes. The presence of halogens can modify the polarity and intermolecular interactions within the hard domains, potentially affecting the strength and nature of this hydrogen-bonding network. researchgate.net
Therefore, the structure of a halogenated monomer unit, analogous to this compound, serves as a fundamental design element. By controlling the monomer's structure—including the type and position of halogens—formulators can tailor the degree of phase separation, crystallinity, and intermolecular forces within the resulting polyurethane, thereby engineering materials with specific thermal, mechanical, and safety properties. uakron.edu
Applications of Ethyl 3 Chloro 4 Fluorophenyl Carbamate and Analogues in Chemical Science
Utility as Building Blocks in Complex Organic Synthesis
The substituted phenylcarbamate scaffold is a cornerstone in modern organic synthesis, providing a gateway to a multitude of more complex molecular architectures. The specific arrangement of chloro and fluoro substituents on the phenyl ring of ethyl (3-chloro-4-fluorophenyl)carbamate, combined with the reactivity of the carbamate (B1207046) moiety, allows for precise chemical modifications.
This compound and related N-arylcarbamates are valuable intermediates for constructing a variety of heterocyclic compounds. The carbamate nitrogen and the adjacent aromatic ring can participate in intramolecular cyclization reactions, which are fundamental to forming these ring systems.
The synthesis of heterocyclic structures from carbamate precursors often involves the strategic activation of the carbamate or the aromatic ring. For instance, N-arylcarbamates of ethynylcarbinols can undergo cyclization to form 4-alkylidene-2-oxazolidinones. acs.org Similarly, the reaction of ethyl (2-carbamothioylphenyl)carbamate with substituted phenacyl bromides leads to the formation of complex thiazole (B1198619) derivatives through a condensation and cyclization sequence. nih.gov These thiazoles are structural analogues of biologically active natural products. nih.goviucr.org
Radical-induced cyclization presents another powerful method. N-Arylcarbamoyl radicals, which can be generated from N-arylformamides, can cyclize intramolecularly if a suitable group is present on the aromatic ring. For example, an ortho-substituted cyano group on a phenylcarbamoyl radical can lead to the formation of isatin, while an ortho-phenylthio group can yield 2-benzothiazolone. rsc.org These reactions highlight the carbamate group's ability to participate in the formation of fused heterocyclic systems.
| Heterocyclic System | Carbamate Precursor Type | Key Reaction Type |
| Oxazolidinones | N-Phenylcarbamates of ethynylcarbinols | Base-catalyzed cyclization acs.org |
| Thiazoles | Ethyl (2-carbamothioylphenyl)carbamate | Condensation with phenacyl bromides nih.gov |
| Isatins | N-(o-cyanophenyl)formamide (generates carbamoyl (B1232498) radical) | Intramolecular radical cyclization rsc.org |
| 2-Benzothiazolones | N-[(o-phenylthio) phenyl]formamide (generates carbamoyl radical) | Intramolecular radical cyclization rsc.org |
| Phenanthridones | 2-Formamidobiphenyls (generates carbamoyl radical) | Intramolecular radical cyclization rsc.org |
The carbamate structure is a key feature in many agrochemicals and industrial compounds. acs.orgnih.gov this compound serves as a crucial intermediate, undergoing specific chemical transformations to build more complex target molecules. The development of these molecules relies on predictable and high-yielding reactions that modify the initial carbamate scaffold.
Palladium-catalyzed cross-coupling reactions are particularly significant in this context. These methods allow for the precise formation of new carbon-nitrogen and carbon-carbon bonds under relatively mild conditions. For example, the intermolecular amidation of aryl chlorides, catalyzed by systems like Xphos Pd G2, provides an efficient route to synthesize various methyl N-phenylcarbamate derivatives. researchgate.netbenthamdirect.com This methodology is noted for its good chemoselectivity and compatibility with a wide range of functional groups. researchgate.netbenthamdirect.com
Furthermore, the carbamate group itself can act as a directing group in C-H activation reactions. This allows for regioselective functionalization of the aromatic ring. For instance, palladium-catalyzed ortho-selective halogenation of N-arylcarbamates can be achieved, providing a direct route to valuable halogenated anilines after hydrolysis of the carbamate. acs.org Nickel-catalyzed amination of aryl carbamates is another important transformation, expanding the toolkit for creating substituted aniline (B41778) derivatives. nih.gov These transformations underscore the utility of the carbamate group not just as a structural component but also as a functional handle to control reactivity.
| Transformation | Reagents/Catalyst | Product Type |
| Intermolecular Amidation | Aryl Chlorides, Xphos Pd G2 | N-Arylcarbamate derivatives researchgate.netbenthamdirect.com |
| Cross-Coupling Amination | Amines, Nickel catalyst | N-Aryl amines (after carbamate cleavage) nih.gov |
| Ortho-Halogenation | Halogen source, Palladium catalyst | Ortho-halogenated N-arylcarbamates acs.org |
| Oxidative Cross-Coupling | Phenols, Formamides, Iron(II) bromide | Phenyl carbamates tandfonline.com |
Role in Materials Chemistry, including Monomer Design and Supramolecular Architectures
The structural features of this compound and its analogues make them attractive candidates for the design of advanced materials. The carbamate linkage is integral to polyurethanes, one of the most versatile classes of polymers. kit-technology.de New, non-isocyanate routes to polyurethanes are being developed through the polycondensation of carbamate monomers with diols. kit-technology.de
Carbamates are also used to create sequence-defined polymers, where monomers are arranged in a precise, predetermined order. nih.gov This control over the primary sequence allows for the fine-tuning of material properties. nih.gov In these systems, both classical urethane (B1682113) (-NH-CO-O-) and N-substituted urethane (-NR-CO-O-) linkages can be incorporated, adding another layer of complexity and information to the polymer chain. acs.org The rigidity of the carbamate backbone, which is greater than that of peptides, offers unique conformational properties for designing new functional materials. nih.gov
The halogen atoms on the phenyl ring play a crucial role in forming supramolecular architectures through non-covalent interactions, particularly halogen bonding. mdpi.com Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.gov In molecules like this compound, the chlorine and fluorine atoms can act as halogen bond donors, directing the assembly of molecules into predictable, ordered structures such as 2D frameworks. mdpi.comrsc.orgresearchgate.net These interactions, often working in concert with hydrogen bonds from the N-H group of the carbamate and π-π stacking of the aromatic rings, allow for the construction of complex and robust supramolecular ladders and frameworks. mdpi.comrsc.org
Catalysis and Ligand Design Utilizing Halogenated Carbamate Scaffolds
The carbamate moiety is not only a building block but can also be an active participant in catalytic processes. In transition metal-catalyzed reactions, N-arylcarbamates can function as directing groups, controlling the regioselectivity of C-H functionalization reactions. acs.orgnih.gov The oxygen or nitrogen atom of the carbamate can coordinate weakly to a metal center, bringing the catalyst into close proximity with a specific C-H bond on the aromatic ring, typically at the ortho position. acs.org This directed metalation strategy is a powerful tool for synthesizing polysubstituted arenes. nih.gov
Development of Advanced Analytical Methodologies for Compound Detection and Quantification
Given the widespread use of carbamate-containing compounds, particularly in agriculture, the development of sensitive and reliable analytical methods for their detection and quantification is essential. acs.org Advanced analytical techniques are required to measure trace levels of these compounds in complex matrices such as food, water, and environmental samples. nih.govhpst.czresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the premier techniques for this purpose. nih.govnih.govnih.gov These methods offer high sensitivity and selectivity. In LC-MS/MS, techniques like Multiple Reaction Monitoring (MRM) are employed, where a specific precursor ion is selected and fragmented, and then one or more specific product ions are monitored. nih.govhpst.cz This two-stage filtering process drastically reduces background noise and allows for accurate quantification even at very low concentrations (in the µg/kg or parts-per-billion range). hpst.cznih.gov
Effective sample preparation is critical to remove interfering substances from the matrix that could suppress the ionization of the target analyte. nih.govhpst.cz This often involves steps like accelerated solvent extraction followed by a multi-column cleanup using materials such as C18, PSA (primary secondary amine), and GCB (graphitized carbon black) to remove fats, pigments, and other non-polar impurities. nih.govnih.gov The validation of these methods across various matrices is crucial to ensure their accuracy, precision, and reliability for monitoring applications. nih.gov
| Analytical Technique | Key Features | Typical Matrix | Limit of Quantification (LOQ) |
| LC-MS/MS QTRAP | Multiple Reaction Monitoring (MRM), Enhanced Product Ion Scan | Fruits, Vegetables, Tea nih.gov | 0.5–5.0 µg/kg nih.gov |
| UPLC-MS/MS | Matrix-matched calibration | Ginger hpst.cz | 0.20–5.0 µg/kg hpst.cz |
| GC-MS | Isotope dilution (d5-EC internal standard) | Various foods (juice, milk, oil, etc.) nih.gov | 2.10–18.43 µg/kg nih.gov |
| ELISA | High-throughput screening, specific antibody | Fermentation by-products nih.gov | IC50 value of 11.83 µg/kg researchgate.net |
Future Research Directions in Halogenated Aryl Carbamate Chemistry
Exploration of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact
Traditional methods for the synthesis of aryl carbamates often involve the use of hazardous reagents such as phosgene (B1210022) and its derivatives. A significant future direction is the development of greener and more sustainable synthetic pathways that minimize environmental impact. This includes the exploration of phosgene-free routes, such as those utilizing carbon dioxide as a C1 source. The direct carboxylation of amines with CO2, followed by esterification, presents a more environmentally benign approach.
Another promising area is the use of catalytic systems to improve reaction efficiency and reduce waste. This includes the development of novel catalysts for the carbonylation of halogenated anilines and the exploration of flow chemistry techniques for safer and more scalable production. Research into solvent-free reaction conditions or the use of greener solvents is also a key aspect of sustainable synthesis. An electrochemical cascade methodology that enables the atom-economical and environmentally benign synthesis of halogenated N-aryl amides and carbamates has been reported, which proceeds via amide bond formation followed by electrocatalytic C-H chlorination. chemrxiv.org
Table 1: Comparison of Synthetic Routes for Aryl Carbamates
| Method | Reagents | Advantages | Disadvantages |
| Phosgene-based | Phosgene, Halogenated Aniline (B41778) | High reactivity, well-established | Highly toxic reagent, corrosive byproducts |
| Isocyanate-based | Halogenated Phenylisocyanate, Alcohol | Readily available starting materials | Isocyanates can be hazardous |
| CO2-based | Halogenated Aniline, CO2, Alcohol | Sustainable, low toxicity C1 source | Often requires high pressure and temperature, catalyst development is ongoing |
| Catalytic Carbonylation | Halogenated Aniline, CO, Alcohol, Catalyst | High atom economy, potential for milder conditions | Requires specialized equipment for handling CO |
In-depth Investigation of Undiscovered Reactivity Pathways and Mechanistic Insights
While the general reactivity of aryl carbamates is understood, there is still much to explore regarding the specific reactivity pathways of polysubstituted derivatives like ethyl (3-chloro-4-fluorophenyl)carbamate. The interplay of the electronic effects of the chloro and fluoro substituents on the aromatic ring can lead to unique reactivity patterns in reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.
Future research will likely focus on a deeper mechanistic understanding of these reactions through a combination of experimental and computational studies. researchgate.netacs.org Investigating the kinetics and thermodynamics of various transformations will provide valuable insights for optimizing reaction conditions and developing novel synthetic applications. acs.org The study of reaction mechanisms, such as hydrogen atom transfer (HAT) and radical adduct formation (RAF), can also shed light on the antioxidant properties of aryl carbamates. researchgate.net
Advancements in Computational Modeling for Predictive Chemical Synthesis and Property Design
Computational chemistry is poised to play an increasingly important role in the study of halogenated aryl carbamates. Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric and electronic structures of these molecules, as well as their spectroscopic properties (NMR, IR, etc.). researchgate.net This predictive power can guide synthetic efforts by identifying the most promising reaction pathways and predicting the properties of novel derivatives.
Furthermore, computational modeling can be used to design molecules with specific desired properties. For example, by modeling the interaction of different halogenated aryl carbamates with biological targets, it may be possible to design new compounds with enhanced therapeutic potential. Computational studies can also aid in understanding and predicting the environmental fate and potential toxicity of these compounds, contributing to the design of safer chemicals. nih.gov
Development of New Applications in Specialized Chemical Fields beyond Traditional Boundaries
The unique properties of halogenated aryl carbamates suggest their potential for applications beyond their traditional roles as intermediates in pharmaceuticals and agrochemicals. nih.govorganic-chemistry.org The presence of halogen atoms allows for further functionalization through various cross-coupling reactions, making them valuable building blocks in materials science for the synthesis of functional polymers and organic electronic materials. nih.gov
Future research could explore their use as ligands in catalysis, where the electronic properties of the halogenated phenyl ring can be tuned to influence the activity and selectivity of metal catalysts. Additionally, the potential of these compounds in areas such as organocatalysis and as probes for studying biological processes warrants further investigation. The development of novel N-aryl carbamate (B1207046) derivatives as potential lead compounds for new antifungal agents is also an active area of research. nih.gov
Q & A
Q. How can researchers optimize the synthesis of ethyl (3-chloro-4-fluorophenyl)carbamate to improve yield and purity?
Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and stoichiometry. For carbamate derivatives like this compound, the reaction of 3-chloro-4-fluoroaniline with ethyl chloroformate in the presence of a base (e.g., pyridine) is a common route. Key steps include:
- Reagent control : Use anhydrous conditions to minimize hydrolysis of the chloroformate intermediate.
- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions like over-alkylation.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity.
Characterization via HPLC (≥98% purity) and NMR (e.g., confirming carbamate carbonyl resonance at ~155 ppm in NMR) is critical . Statistical design of experiments (DoE), such as factorial designs, can systematically identify optimal conditions while minimizing experimental runs .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- NMR: Aromatic protons appear as doublets (J ≈ 8–9 Hz) due to fluorine coupling.
- NMR: A singlet near -110 ppm confirms the 4-fluoro substituent.
- X-ray Crystallography : Resolves the spatial arrangement of substituents, particularly the carbamate group’s orientation relative to the chloro and fluoro moieties. This is critical for understanding steric effects in target binding .
- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H] at m/z 257.0372 (calculated for ).
Q. How do structural modifications to the phenyl ring influence the compound’s bioactivity?
Methodological Answer: Comparative studies with analogs reveal:
- Electron-withdrawing groups (e.g., -CF) : Increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. For example, replacing the 3-chloro substituent with -CF (as in ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate) significantly alters binding kinetics .
- Amino group introduction : Ethyl N-[2-amino-3-fluoro-4-(trifluoromethyl)phenyl]carbamate shows improved hydrogen-bonding capacity but reduced metabolic stability due to oxidation susceptibility .
Structure-activity relationship (SAR) studies should employ molecular docking to prioritize synthetic targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
Methodological Answer: Discrepancies often arise from:
- Assay conditions : Variations in pH, solvent (e.g., DMSO concentration), or temperature alter solubility and target binding. Standardize protocols using guidelines like the NIH Assay Guidance Manual.
- Off-target effects : Screen against related enzymes (e.g., kinases vs. hydrolases) to identify selectivity. For example, fluorophenyl carbamates may inhibit serine hydrolases non-specifically .
- Data normalization : Use internal controls (e.g., reference inhibitors) and statistical meta-analysis to reconcile conflicting IC values .
Q. What computational strategies predict the metabolic stability of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites. The 4-fluoro group may slow metabolism compared to non-halogenated analogs.
- Quantum Mechanical (QM) Calculations : Assess hydrolysis susceptibility of the carbamate bond. Electron-withdrawing substituents stabilize the transition state, reducing hydrolysis rates .
- ADMET Predictions : Tools like SwissADME estimate logP (≈2.5) and blood-brain barrier permeability, guiding toxicity studies .
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
Methodological Answer:
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalysis : Use immobilized lipases (e.g., Candida antarctica lipase B) to catalyze carbamate formation under mild conditions, reducing energy consumption .
- Waste minimization : Employ membrane separation technologies (e.g., nanofiltration) to recover unreacted aniline and reduce effluent toxicity .
Q. What experimental approaches evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS. Carbamates are prone to hydrolysis at acidic pH .
- Plasma stability assays : Incubate with human plasma (37°C) and quantify remaining compound over 24 hours. Ethyl carbamates typically show t < 2 hours due to esterase activity .
- Forced degradation studies : Expose to heat (60°C), light (UV-A), and oxidants (HO) to identify degradation products for impurity profiling .
Q. How can researchers design experiments to study synergistic effects between this compound and other bioactive compounds?
Methodological Answer:
- Combination index (CI) method : Use the Chou-Talalay model to quantify synergy (CI < 1), additive effects (CI = 1), or antagonism (CI > 1) in cell-based assays .
- Transcriptomic profiling : RNA-seq can identify pathways modulated by the combination (e.g., apoptosis vs. autophagy) compared to single-agent treatments .
- In vivo validation : Test combinations in xenograft models with pharmacokinetic monitoring to ensure co-administration does not alter bioavailability .
Q. What role can AI-driven tools play in optimizing the experimental design for this compound derivatives?
Methodological Answer:
- Generative AI models : Propose novel analogs with optimized properties (e.g., lower logP) using reinforcement learning trained on ChEMBL data .
- Process simulation : COMSOL Multiphysics models predict reaction kinetics and mass transfer limitations in scaled-up synthesis .
- High-throughput screening (HTS) automation : AI-powered robotics execute 1,000+ parallel reactions, accelerating SAR exploration .
Q. How can multi-step synthesis routes for derivatives be validated for scalability and reproducibility?
Methodological Answer:
- Design of Experiments (DoE) : Apply fractional factorial designs to identify critical parameters (e.g., catalyst loading, reaction time) affecting yield .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor intermediate formation in real time .
- Tech transfer protocols : Document critical quality attributes (CQAs) and operational ranges for GMP-compliant production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
